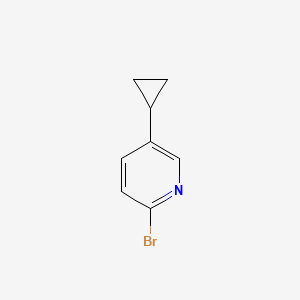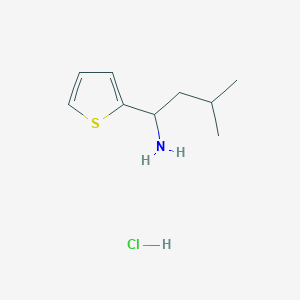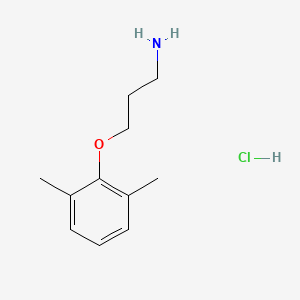
2,2,2-trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate is a chemical compound with the CAS Number: 1209253-45-1 . It has a molecular weight of 309.31 . The IUPAC name for this compound is 2,2,2-trifluoroethyl 5-cyclohexyl-1,3,4-thiadiazol-2-ylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14F3N3O2S/c12-11(13,14)6-19-10(18)15-9-17-16-8(20-9)7-4-2-1-3-5-7/h7H,1-6H2,(H,15,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Phase Transfer Catalysis : The synthesis of ethyl N-(5-aryloxymethylene-1,3,4-thiadiazol-2-yl) carbamates, a similar compound, was achieved efficiently under liquid-liquid phase transfer catalysis using PEG-400 as a catalyst. This method offers the advantages of mild conditions, easy handling, and high yields (Chai Lan-qin & Wang Xi-cun, 2004).
Microwave Irradiation in Synthesis : Another study developed a simple and efficient method for synthesizing 1,3,4‐thiadiazol‐2‐yl urea derivatives, which are structurally related, under microwave irradiation. This method was found to be superior to conventional heating in terms of reaction time (Kejian Li & Wenbin Chen, 2008).
Gas-Phase Elimination Reaction Study : The gas-phase elimination reaction of a related compound, ethyl (5-cyanomethyl-1,3,4-thiadiazol-2-yl)carbamate, was computationally studied. This research provided insights into the thermal decomposition mechanism and kinetics, which could have implications for the handling and storage of similar chemicals (E. Velez, Pablo Ruiz, J. Quijano, & R. Notario, 2015).
Chemical Structure and IR Spectroscopy : A study focused on the preparation of 2-Amino-5-substituted-1,3,4-thiadiazoles (ATDA) using both conventional and microwave techniques. The 5-(substituted-1,3,4-thiadiazol-2-yl) carbamates derivatives, closely related to the compound , were synthesized, and their structures supported by IR spectroscopy (Moayed S. AL-Gwady, 2009).
Versatility in Synthesis of Derivatives : Research on N-Acyl-3,3-difluoro-2-oxoindoles highlighted their use as intermediates for preparing various derivatives, including those with a 1,3,4-thiadiazole structure. This versatility in creating different compounds could have broader applications in chemical synthesis (N. Boechat et al., 2008).
Biological Activity and Pharmacological Potential : A study on the synthesis and antimicrobial activity of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives indicated that these compounds, which are structurally related to the compound , could have significant biological activities. This suggests potential pharmacological applications, which might be relevant for similar compounds (Husam A. Ameen & Ahlam J. Qasir, 2017).
Wirkmechanismus
Target of action
The compound “2,2,2-trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate” is a carbamate derivative. Carbamates are often used as insecticides and can act on the nervous system of insects. They inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine, causing continuous nerve impulses, paralysis, and death in insects .
Mode of action
As a carbamate derivative, “this compound” might interact with its targets (like acetylcholinesterase) by forming a covalent bond, leading to the inhibition of the enzyme .
Biochemical pathways
The affected pathways would likely involve the cholinergic system, given the potential target of carbamates. The downstream effects could include overstimulation of the nervous system .
Pharmacokinetics
They are metabolized in the liver and excreted in urine .
Result of action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. If it acts similarly to other carbamates, it could lead to overstimulation of the nervous system .
Action environment
Environmental factors such as temperature, pH, and presence of other chemicals could potentially influence the action, efficacy, and stability of “this compound”. For example, certain chemicals might enhance or inhibit its activity, and extreme pH or temperature conditions might affect its stability .
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O2S/c12-11(13,14)6-19-10(18)15-9-17-16-8(20-9)7-4-2-1-3-5-7/h7H,1-6H2,(H,15,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELBFCBNEBEPRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1371989.png)
![2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B1371990.png)

![[3-(Ethoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1371997.png)






![[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine hydrochloride](/img/structure/B1372007.png)
